molecular formula C11H13BrN2O B7513185 1-(2-Bromo-4-methylphenyl)-3-cyclopropylurea

1-(2-Bromo-4-methylphenyl)-3-cyclopropylurea

Cat. No. B7513185
M. Wt: 269.14 g/mol
InChI Key: XDQQXYDAPUEILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-methylphenyl)-3-cyclopropylurea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPU and is used in various studies to investigate its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of BPU is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. BPU has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
BPU has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. BPU has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been found to have antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPU in lab experiments is its broad-spectrum activity against cancer cells, fungi, and viruses. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on BPU. One area of interest is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. Another area of interest is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method of BPU to improve its yield and purity.

Synthesis Methods

The synthesis of BPU involves the reaction of 2-bromo-4-methylphenyl isocyanate with cyclopropylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran. The product is then purified using column chromatography to obtain pure BPU.

Scientific Research Applications

BPU is widely used in scientific research to investigate its potential as a therapeutic agent. It has been found to possess anticancer, antifungal, and antiviral properties. Studies have shown that BPU inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against fungal and viral infections.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-2-5-10(9(12)6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQQXYDAPUEILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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